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Compound of Interest

Compound Name: GV-196771A

Cat. No.: B222429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
GV-196771A, the sodium salt of E-4,6-dichloro-3-(2-oxo-1-phenylpyrrolidin-3-

ylidenemethyl)-1H-indole-2-carboxylic acid, is a potent and selective antagonist of the glycine

binding site on the N-methyl-D-aspartate (NMDA) receptor. This document provides a

comprehensive technical overview of GV-196771A, summarizing its pharmacological

properties, key experimental data, and detailed methodologies. The information presented is

intended to support further research and development of this compound for potential

therapeutic applications, particularly in the context of neuropathic pain and opioid tolerance.

Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the

central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. For

activation, the NMDA receptor uniquely requires the binding of both glutamate and a co-

agonist, typically glycine or D-serine, to its respective binding sites on the GluN2 and GluN1

subunits. The glycine binding site on the GluN1 subunit has emerged as a key therapeutic

target for modulating NMDA receptor activity. Antagonists of this site offer a potential avenue

for therapeutic intervention in conditions associated with NMDA receptor overactivation, such

as neuropathic pain, without some of the severe side effects associated with direct channel

blockers. GV-196771A has been identified as a high-affinity antagonist for this glycine binding

site.
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Chemical Properties
Property Value

IUPAC Name

sodium;4,6-dichloro-3-[(E)-(2-oxo-1-

phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-

carboxylate

Molecular Formula C₂₀H₁₃Cl₂N₂NaO₃

Molecular Weight 447.23 g/mol

Canonical SMILES
C1=CC=C(C=C1)N2CCC(=C\C3=C(C(=O)

[O-])NC4=C3C(=CC(=C4)Cl)Cl)C2=O.[Na+]

In Vitro Pharmacology
Radioligand Binding Assays
GV-196771A demonstrates high affinity for the NMDA receptor glycine binding site. Its binding

properties have been characterized through competitive binding assays using the radiolabeled

antagonist [³H]-MDL105,519.

Table 1: Binding Affinity (Ki) of GV-196771A for Cloned NMDA Receptor Subtypes[1][2]

Receptor Subtype Ki (nM)

NR1-1a 25 ± 3

NR1-2a 28 ± 4

NR1-1a/NR2A 45 ± 5

NR1-1a/NR2B 12 ± 1

NR1-1a/NR2C 10 ± 1

NR1-1a/NR2D 11 ± 1

Adult Rat Forebrain 32 ± 3

Electrophysiology
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The antagonist activity of GV-196771A has been functionally confirmed in primary neuronal

cultures. It competitively antagonizes the activation of NMDA receptors by glycine.

Table 2: Functional Antagonist Activity (pKB) of GV-196771A in Primary Neuronal Cultures[3]

Neuronal Culture pKB Value

Cortical Neurons 7.46

Spinal Neurons 8.04

Hippocampal Neurons 7.86

In Vivo Pharmacology
Neuropathic Pain Model
In a rat model of chronic constriction injury to the sciatic nerve, orally administered GV-
196771A demonstrated dose-dependent inhibition of established mechanical allodynia.[4]

Table 3: Effect of GV-196771A on Mechanical Allodynia in Rats[4]

Dose (mg/kg, p.o.) Inhibition of Allodynia

0.3 - 10 Dose-dependent

Formalin Test
In the mouse formalin test, a model of persistent pain, GV-196771A showed efficacy in

inhibiting the behavioral responses in both the early (neurogenic) and late (inflammatory)

phases when co-administered with morphine, suggesting a role in modulating pain and opioid-

induced tolerance.[4]

Table 4: Effect of GV-196771A in the Mouse Formalin Test (Co-administered with Morphine)[4]
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Dose (mg/kg, p.o.) Effect

10 Inhibition of morphine tolerance

20 Inhibition of morphine tolerance

Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of GV-196771A for the NMDA receptor glycine

site.

Materials:

HEK 293 cells transfected with desired NMDA receptor subunit clones.

Cell culture reagents.

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

Assay buffer: 50 mM Tris-HCl, pH 7.4.

Radioligand: [³H]-MDL105,519.

Non-specific binding control: 10 µM Glycine.

GV-196771A stock solution and serial dilutions.

Glass fiber filters (GF/B).

Scintillation cocktail.

Scintillation counter.

Procedure:

Membrane Preparation:
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Harvest transfected HEK 293 cells.

Homogenize cells in ice-cold membrane preparation buffer.

Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

Resuspend the final pellet in assay buffer and determine protein concentration (e.g., using

a Bradford assay).

Binding Assay:

In a 96-well plate, combine in triplicate:

Total Binding: Assay buffer, [³H]-MDL105,519 (at a concentration near its Kd), and cell

membranes.

Non-specific Binding: 10 µM Glycine, [³H]-MDL105,519, and cell membranes.

Competitive Binding: Serial dilutions of GV-196771A, [³H]-MDL105,519, and cell

membranes.

Incubate at room temperature for 60 minutes.

Filtration and Counting:

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer.

Wash the filters three times with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity

using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the log concentration of GV-196771A.

Determine the IC50 value (the concentration of GV-196771A that inhibits 50% of specific

binding).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the functional antagonist activity (pKB) of GV-196771A on NMDA

receptors in primary neuronal cultures.

Materials:

Primary cortical, spinal, or hippocampal neuron cultures.

External recording solution (ACSF) containing (in mM): 140 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2

CaCl₂, 1 MgCl₂, 25 D-glucose, and 10 HEPES, pH 7.4.

Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and

0.2 Na-GTP, pH 7.2.

NMDA and Glycine stock solutions.

GV-196771A stock solution and serial dilutions.

Patch-clamp amplifier and data acquisition system.

Procedure:

Cell Preparation:

Culture primary neurons on glass coverslips.

Transfer a coverslip to the recording chamber and perfuse with external recording solution.

Recording:
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Establish a whole-cell patch-clamp recording from a neuron.

Clamp the membrane potential at -60 mV.

Apply a saturating concentration of NMDA (e.g., 100 µM) and varying concentrations of

glycine to elicit NMDA receptor-mediated currents.

Construct a glycine concentration-response curve.

Antagonist Application:

Co-apply a fixed concentration of GV-196771A with the varying concentrations of glycine

and NMDA.

Construct a second glycine concentration-response curve in the presence of the

antagonist.

Data Analysis:

Measure the peak amplitude of the NMDA receptor-mediated currents.

Plot the normalized current amplitude against the log concentration of glycine for both

conditions (with and without GV-196771A).

Determine the EC50 of glycine in the absence and presence of GV-196771A.

Calculate the Schild plot and determine the pA2 value, which is equivalent to the pKB for a

competitive antagonist.

In Vivo Formalin Test
Objective: To assess the effect of GV-196771A on nociceptive behavior in mice.

Materials:

Male CD-1 mice.

Formalin solution (e.g., 2.5% in saline).
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GV-196771A formulated for oral administration.

Morphine solution for intraperitoneal injection.

Observation chambers with transparent walls and a mirrored floor.

Procedure:

Animal Acclimation:

Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

Drug Administration:

Administer GV-196771A (10 or 20 mg/kg) or vehicle orally.

After a predetermined time (e.g., 60 minutes), administer morphine (e.g., 10 mg/kg, i.p.).

Formalin Injection:

After the appropriate pre-treatment time for the drugs, inject a small volume (e.g., 20 µL)

of formalin solution into the plantar surface of the right hind paw.

Behavioral Observation:

Immediately after injection, return the mouse to the observation chamber.

Record the amount of time the animal spends licking or biting the injected paw.

Divide the observation period into two phases:

Early Phase: 0-5 minutes post-injection.

Late Phase: 15-30 minutes post-injection.

Data Analysis:

Calculate the total time spent licking/biting in each phase for each treatment group.
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Compare the behavioral scores between the vehicle-treated group and the GV-196771A-

treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and Site of Action of
GV-196771A
Caption: NMDA receptor activation and antagonism by GV-196771A.

Experimental Workflow for In Vitro Characterization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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